

# Technical Guide: 5-(3-Fluorophenyl)pyridin-3-amine

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## Compound of Interest

Compound Name: 5-(3-Fluorophenyl)pyridin-3-amine

Cat. No.: B582556

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CAS Number: 1214384-10-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(3-Fluorophenyl)pyridin-3-amine**, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications, particularly in the development of kinase inhibitors.

## Chemical and Physical Properties

**5-(3-Fluorophenyl)pyridin-3-amine**, with the CAS number 1214384-10-7, is a substituted aminopyridine derivative.<sup>[1][2]</sup> Its chemical structure incorporates a fluorophenyl moiety attached to a pyridine ring, a common scaffold in pharmacologically active compounds. A summary of its key properties is presented in Table 1.

| Property          | Value   | Reference                               |
|-------------------|---|---|
| CAS Number        | 1214384-10-7                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>9</sub> FN <sub>2</sub>    | <a href="#">[1]</a>                     |
| Molecular Weight  | 188.20 g/mol                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | Off-white to light yellow powder                  |   |
| Solubility        | Soluble in dimethyl sulfoxide (DMSO) and methanol |   |
| Storage           | Store at 2-8°C, protected from light and moisture |   |

## Synthesis Protocol

A common synthetic route to **5-(3-Fluorophenyl)pyridin-3-amine** involves a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds.

## Experimental Protocol: Suzuki Coupling

Materials:

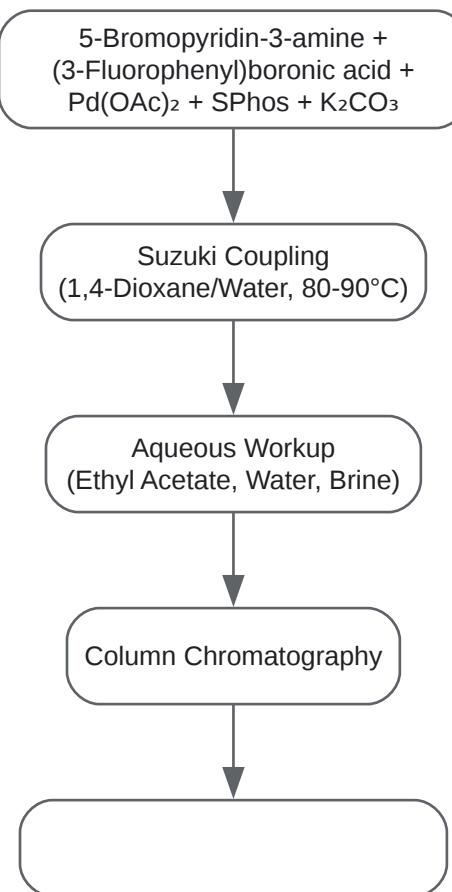
- 5-Bromopyridin-3-amine
- (3-Fluorophenyl)boronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane
- Water

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

**Procedure:**

- To a reaction vessel, add 5-bromopyridin-3-amine (1 equivalent), (3-fluorophenyl)boronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and SPhos (0.1 equivalents).
- Add palladium(II) acetate (0.05 equivalents) to the mixture.
- Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
- Add degassed 1,4-dioxane and water (4:1 ratio) to the reaction mixture.
- Heat the mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield **5-(3-fluorophenyl)pyridin-3-amine**.

**Logical Workflow for Synthesis:**



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*Workflow for the synthesis of **5-(3-Fluorophenyl)pyridin-3-amine**.*

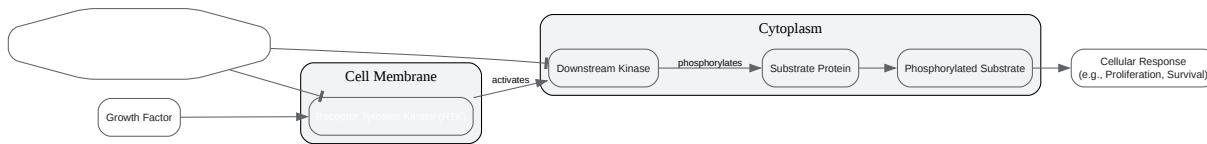
## Applications in Drug Discovery

**5-(3-Fluorophenyl)pyridin-3-amine** is a valuable intermediate in the synthesis of kinase inhibitors. The pyridine and aniline moieties can serve as key pharmacophores that interact with the hinge region of the ATP-binding site of various kinases. The fluorophenyl group can be involved in additional hydrophobic or halogen-bonding interactions within the active site, potentially enhancing potency and selectivity.

## Signaling Pathway Inhibition

This compound is a precursor for the synthesis of inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. For example, it can be used to synthesize inhibitors of receptor tyrosine kinases (RTKs) or downstream kinases in pathways such as the MAPK/ERK and PI3K/Akt pathways.

### Hypothetical Kinase Inhibition Pathway:



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*Potential role of inhibitors derived from **5-(3-Fluorophenyl)pyridin-3-amine**.*

## Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **5-(3-Fluorophenyl)pyridin-3-amine**. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified research professionals and is not a substitute for a comprehensive risk assessment prior to use.

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## References

- 1. 5-(3-fluorophenyl)pyridin-3-amine | 1214384-10-7 [chemicalbook.com]
- 2. 5-(3-Fluorophenyl)pyridin-3-amine , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

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